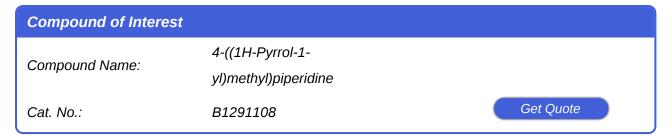


Physicochemical Properties of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Technical Guide

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This technical guide provides an in-depth overview of the core physicochemical properties of **4- ((1H-pyrrol-1-yl)methyl)piperidine**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in public literature, this guide presents a combination of predicted values from established computational models and detailed, generalized experimental protocols for the determination of these key parameters.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties for **4-((1H-pyrrol-1-yl)methyl)piperidine** (CAS: 614746-07-5, Molecular Formula: C₁₀H₁₆N₂). These values were obtained using a consensus of well-regarded in silico prediction tools and serve as a valuable starting point for experimental design and computational modeling.

Property	Predicted Value	Method/Software
Molecular Weight	164.25 g/mol	-
pKa (basic)	9.5 - 10.5	MolGpKa, Rowan
logP	1.8 - 2.5	ALOGPS, Molinspiration
Aqueous Solubility (logS)	-2.5 to -3.5	ALOGPS, AqSolPred



Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed, generalized methodologies for the experimental determination of pKa, logP, and aqueous solubility, adapted from standard laboratory practices for similar amine-containing heterocyclic compounds.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidine nitrogen in **4-((1H-pyrrol-1-yl)methyl)piperidine** can be determined by potentiometric titration.[1][2][3]

Methodology:

- Sample Preparation: Accurately weigh and dissolve a sample of **4-((1H-pyrrol-1-yl)methyl)piperidine** hydrochloride in deionized water to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a titrant delivery tube.
- Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Acquisition: Record the pH of the solution after each addition of titrant.
- Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key measure of lipophilicity. The shake-flask method is the traditional and most direct way to measure this property.

Methodology:



- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
- Sample Preparation: Prepare a stock solution of **4-((1H-pyrrol-1-yl)methyl)piperidine** in the pre-saturated n-octanol. The aqueous phase should be buffered to a pH at least 2 units above the pKa of the compound to ensure it is in its neutral form.
- Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the buffered aqueous phase in a separatory funnel.
- Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases (e.g., 24 hours).
- Phase Separation: Allow the two phases to separate completely.
- Concentration Analysis: Determine the concentration of the compound in both the n-octanol
 and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or
 High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the logP using the formula: logP = log10([Concentration in octanol] / [Concentration in water]).

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a compound's absorption and bioavailability. The equilibrium solubility can be determined using the shake-flask method.[4][5]

Methodology:

- Sample Preparation: Add an excess amount of solid **4-((1H-pyrrol-1-yl)methyl)piperidine** to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed container.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

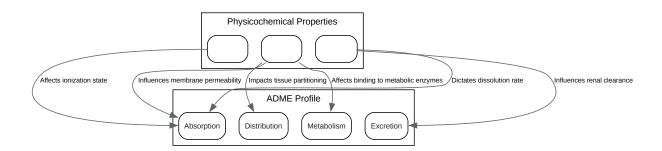


- Sample Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
- Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC.
- Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Visualizations

Logical Relationship of Physicochemical Properties in Drug Discovery

The interplay of pKa, logP, and solubility is fundamental to the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. The following diagram illustrates this relationship.



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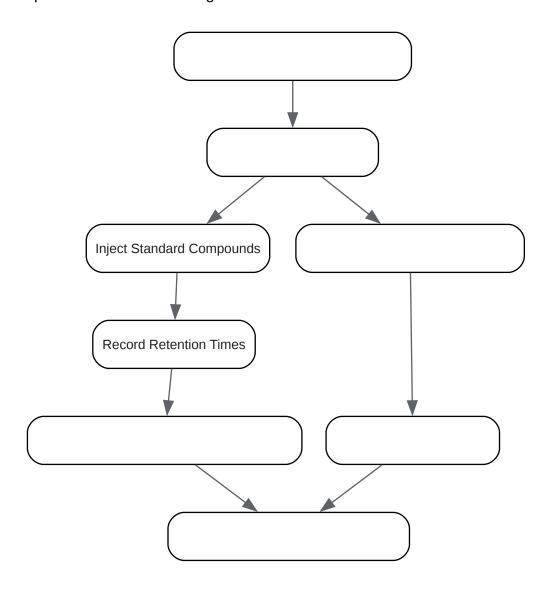
Physicochemical properties influencing ADME.

Experimental Workflow for logP Determination by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common high-throughput method to estimate logP values. The workflow involves correlating the retention



time of a compound with the known logP values of a set of standards.



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Workflow for logP determination via RP-HPLC.

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